![molecular formula C19H26N6OS B4777313 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea](/img/structure/B4777313.png)
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea
Overview
Description
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring (1,3-diazine). These compounds are known for their wide range of biological activities and are key molecules in various natural products such as DNA, RNA, antibiotics, vitamins, and liposaccharides .
Preparation Methods
The synthesis of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea involves the condensation of β-dicarbonyl and amine compounds. The principal method of pyrimidine synthesis includes the use of α-amino acids, which show high enantiomeric purity and are versatile building blocks for synthesizing heterocyclic systems . Industrial production methods often involve microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants . This inhibition leads to the disruption of cellular processes and ultimately results in the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(4-methoxyphenyl)ethyl]amino}methylidene]-3-ethylthiourea include:
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A pyrimidine derivative with potential medicinal applications.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: Known for its antimicrobial and antioxidant properties.
Sulfometuron-methyl: A broad-spectrum sulfonylurea herbicide that inhibits acetolactate synthase (ALS) activity.
Properties
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]carbamimidoyl]-3-ethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6OS/c1-5-20-19(27)25-17(24-18-22-13(2)12-14(3)23-18)21-11-10-15-6-8-16(26-4)9-7-15/h6-9,12H,5,10-11H2,1-4H3,(H3,20,21,22,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFFJKWVBCFQAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC(=NCCC1=CC=C(C=C1)OC)NC2=NC(=CC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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